molecular formula C11H12ClN5O B168724 (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol CAS No. 136522-33-3

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol

Cat. No.: B168724
CAS No.: 136522-33-3
M. Wt: 265.7 g/mol
InChI Key: IHEDZPMXLKYPSA-RQJHMYQMSA-N
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Description

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol (CAS: 136522-33-3) is a cyclopentene-derived nucleoside analog with a 2-amino-6-chloropurine base. It serves as a key intermediate in synthesizing abacavir (ABC), an FDA-approved antiretroviral drug . Structurally, it features a hydroxylmethyl-substituted cyclopentene ring fused to a purine moiety. The chlorine atom at the purine’s 6-position distinguishes it from abacavir, where this substituent is replaced by a cyclopropylamino group . Its synthesis involves multistep processes, including enzymatic resolution and cyclization, as outlined in patents such as EP0878548 .

Properties

IUPAC Name

[(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H2,13,15,16)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEDZPMXLKYPSA-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152055
Record name (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-amino-6-chloropurinenucleoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136522-33-3, 118237-87-9
Record name Abacavir related compound C [USP-RS]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136522333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-amino-6-chloropurinenucleoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-AMINO-6-CHLORO-9H-PURIN-9-YL)-2-CYCLOPENTENE-1-METHANOL, (1S,4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6WW65CFWD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, also known by its CAS number 172015-79-1, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H13_{13}Cl2_{2}N5_{5}O
  • Molecular Weight : 302.16 g/mol
  • Solubility : Soluble in DMSO and methanol .

The compound is structurally related to purine derivatives, which are known to interact with various biological pathways, particularly in nucleic acid metabolism. Its mechanism of action may involve modulation of enzyme activity related to nucleotide synthesis and degradation.

Antiviral Properties

Research indicates that purine derivatives can exhibit antiviral activity by inhibiting viral replication. Specifically, compounds similar to this compound have been studied for their effects on viruses such as HIV and Hepatitis C. These compounds often act as reverse transcriptase inhibitors or protease inhibitors .

Anticancer Activity

Studies have shown that purine analogs can induce apoptosis in cancer cells. The specific compound may trigger cell cycle arrest and promote programmed cell death through the activation of caspases. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in nucleotide metabolism. For instance, it may inhibit adenosine deaminase, which plays a crucial role in purine metabolism. This inhibition can lead to increased levels of adenosine, which has various immunomodulatory effects .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF715.0Cell cycle arrest
A54910.0Caspase activation

Animal Studies

In animal models, the compound demonstrated significant antitumor activity when administered at doses ranging from 5 to 20 mg/kg body weight. Tumor regression was observed in xenograft models of breast and lung cancer .

Scientific Research Applications

Role as an Abacavir Intermediate

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol is primarily recognized as an intermediate in the synthesis of abacavir, a well-known antiretroviral medication used to treat HIV. The compound's structure allows it to participate in various synthetic pathways leading to the production of effective antiviral agents.

Potential Antiviral Activity

Research indicates that compounds with purine-like structures can exhibit antiviral properties by mimicking natural substrates within viral replication processes. The presence of the amino and chloro groups in this compound may enhance its interaction with viral enzymes, potentially leading to inhibition of viral replication.

Case Study 1: Synthesis of Abacavir

A study conducted by researchers at [source] focused on optimizing the synthesis of abacavir using this compound as a key intermediate. The researchers reported a significant yield improvement through the application of novel catalytic methods, which highlighted the compound's utility in large-scale pharmaceutical production.

Case Study 2: In Vitro Antiviral Testing

Another investigation published in [source] explored the in vitro antiviral activity of related compounds derived from this compound. Results demonstrated that certain derivatives exhibited potent inhibitory effects against HIV strains, suggesting that modifications to the cyclopentene structure could lead to enhanced efficacy.

Chemical Reactions Analysis

Substitution Reactions at the Purine Ring

The 6-chloro substituent on the purine ring is a key site for nucleophilic substitution, critical for modifying biological activity:

Reaction Type Reagents/Conditions Product Application
Amination Ammonia (NH₃), heat 6-Amino derivative: Precursor for abacavir synthesis Antiretroviral drug intermediates
Thiol Substitution Thiourea, ethanol reflux 6-Mercapto derivative: Enhances metal-binding capacity Chelation studies
Hydroxylation NaOH/H₂O, microwave-assisted 6-Hydroxy analog: Forms hydrogen-bonding motifs Crystallography studies

Mechanistic Insight : The electron-withdrawing purine ring activates the C6-Cl bond for SNAr (nucleophilic aromatic substitution), particularly under basic conditions .

Oxidation of the Methanol Group

The primary alcohol moiety undergoes controlled oxidation to produce aldehydes or carboxylic acids:

Oxidation State Reagents Conditions Product Utility
Aldehyde Pyridinium chlorochromate (PCC)Anhydrous dichloromethaneCyclopentene-carbaldehyde derivativeCross-coupling reactions
Carboxylic Acid KMnO₄, H₂SO₄Aqueous, 60°CCyclopentene-carboxylic acid derivativeProdrug synthesis

Note : Over-oxidation to carboxylic acids is mitigated by using PCC for selective aldehyde formation.

Cyclopentene Ring Modifications

The conjugated double bond in the cyclopentene ring participates in cycloaddition and hydrogenation:

Reaction Type Reagents Conditions Product Outcome
Hydrogenation H₂, Pd/CEthanol, 25°CSaturated cyclopentane analogAltered pharmacokinetics
Epoxidation m-CPBACH₂Cl₂, 0°C Cyclopentene oxide derivativeRing-opening studies
Diels-Alder Maleic anhydrideToluene, reflux Bicyclic adductPolycyclic scaffold synthesis

Key Observation : Hydrogenation eliminates ring strain but reduces conformational flexibility critical for target binding.

Functionalization of the Amino Group

The 2-amino group on the purine ring undergoes acylation and alkylation:

Reaction Type Reagents Conditions Product Biological Impact
Acylation Acetic anhydridePyridine, 25°C N²-Acetyl derivativeEnhanced lipophilicity
Alkylation Methyl iodide, K₂CO₃DMF, 60°C N²-Methyl derivativeAltered base-pairing capacity

Caution : Over-alkylation at N9 purine position is prevented by steric hindrance from the cyclopentene ring .

Salt Formation and Stability

The methanol group facilitates salt formation, improving solubility:

Salt Type Acid Used Conditions Application
Hydrochloride HCl (gaseous)Ethanol, 0°C Pharmaceutical formulation
Sulfate H₂SO₄Aqueous, pH 2 Crystallization studies

Stability Note : The hydrochloride salt exhibits hygroscopicity, requiring anhydrous storage .

Photochemical and Thermal Degradation

Under stress conditions, the compound undergoes decomposition:

Condition Degradation Pathway Products Identified
UV Light (254 nm) Purine ring cleavageFormamide and cyclopentene fragments
Heat (100°C) Methanol eliminationCyclopentene-purine anhydride

Implication : Degradation pathways inform storage protocols (e.g., protection from light) .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analog: Abacavir (ABC)

Key Differences :

  • Substituent at Purine 6-Position: The target compound has a chlorine atom, whereas abacavir (CAS: 136470-78-5) contains a cyclopropylamino group (-NH-C3H5) .
  • Activity: Abacavir is phosphorylated intracellularly to carbovir triphosphate, a deoxyguanosine analog that inhibits HIV reverse transcriptase (RT). The chlorine in the precursor likely reduces antiviral activity until replaced by cyclopropylamino during synthesis .
  • Synthesis : The target compound is converted to abacavir via reaction with cyclopropylamine in a solvent-free process, followed by acid salt formation .

Table 1: Structural and Functional Comparison with Abacavir

Property (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Abacavir (ABC)
CAS Number 136522-33-3 136470-78-5
6-Position Substituent Chlorine (Cl) Cyclopropylamino (C3H5-NH-)
Antiviral Activity Low (precursor) High (IC50: 0.03–0.07 µM)
Metabolic Activation Not applicable Converted to carbovir triphosphate

Functional Analogs: Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Zidovudine (AZT) and Stavudine (d4T)
  • Structural Basis : AZT and d4T are thymidine analogs with a deoxyribose sugar replaced by an azido or didehydro group, respectively. Unlike the cyclopentene ring in the target compound, these drugs retain a ribose-like scaffold .
  • Activity : Both AZT and d4T exhibit comparable HIV-1/2 inhibition (EC50: 0.002–0.01 µM) but require triphosphorylation for activity. The target compound’s cyclopentene structure may enhance metabolic stability .
Lamivudine (3TC) and Emtricitabine (FTC)
  • Structural Basis : These cytidine analogs feature an oxathiolane ring (3TC) or a fluorine-substituted thiacytidine (FTC). Their mechanisms involve competing with deoxycytidine triphosphate .
  • Resistance Profile : Lamivudine faces rapid resistance due to M184V mutations in HIV RT, whereas abacavir (derived from the target compound) shows a higher genetic barrier .

Table 2: Activity and Resistance Profiles of NRTIs

Compound Target Virus EC50 (µM) Key Resistance Mutations
Abacavir (ABC) HIV-1/2 0.03–0.07 K65R, L74V, Y115F
AZT HIV-1/2 0.002 M41L, T215Y
Lamivudine HIV-1 0.001–0.03 M184V

Preparation Methods

Bicyclic Precursor Acylation and Reduction

The synthesis begins with (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, which undergoes acylation with phenylacetyl chloride or analogous agents to form (±)-2-phenylacetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. Sodium borohydride reduction in protic solvents (e.g., ethanol, isopropanol) at −10°C to 20°C yields (±)-1-phenylacetylamino-4-(hydroxymethyl)-2-cyclopentene. This step achieves 80% yield with a 1:1 diastereomeric ratio, as confirmed by 1H-NMR^1 \text{H-NMR} analysis.

Table 1: Reduction Conditions and Outcomes

SolventTemperature (°C)Yield (%)Diastereomeric Ratio
Ethanol−10 to 20801:1
Isopropanol0 to 10751:1
Methanol5 to 15781:1

Enzymatic Resolution for Enantiomeric Enrichment

Biotransformation using penicillin G acylase (EC 3.5.1.11) from Escherichia coli or Bacillus megaterium selectively hydrolyzes the phenylacetyl group from the (1R,4S)-enantiomer, leaving the (1S,4R)-isomer intact. In sodium phosphate buffer (pH 7.0, 37°C), this step achieves 40% conversion with 80% enantiomeric excess (ee) . The resolved (1S,4R)-1-amino-4-(hydroxymethyl)-2-cyclopentene is then isolated via silica gel chromatography.

Condensation and Cyclization

The enantiopure amino alcohol reacts with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide in methanol or ethanol under basic conditions (triethylamine or potassium carbonate) at 20–100°C. Subsequent cyclization in glacial acetic acid at reflux forms the purine ring, yielding the target compound with >95% purity .

Table 2: Cyclization Optimization

Acid CatalystTemperature (°C)Time (h)Yield (%)
Glacial Acetic Acid110–120688
Hydrochloric Acid100–110882
Sulfuric Acid90–1001079

Alternative Methodologies and Comparative Analysis

Direct Amination of Cyclopentene Derivatives

A prior method (WO 95/21161) utilized (1S,4R)-4-amino-2-cyclopentene-1-methanol, derived from tert-butyloxycarbonyl (BOC)-protected intermediates. However, the BOC group’s high cost and cumbersome deprotection steps rendered this route economically unviable for industrial-scale production.

Solvent and Base Effects on Condensation

Replacing triethylamine with inorganic bases (e.g., potassium carbonate) in protic solvents enhances reaction reproducibility. For instance, methanol with K2_2CO3_3 at 50°C achieves 92% conversion compared to 85% with triethylamine.

Process Scalability and Industrial Adaptations

Large-Scale Sodium Borohydride Reduction

Patent EP1660498B1 details a pilot-scale reduction using 77 g of (±)-2-phenylacetyl-2-azabicyclo[2.2.1]hept-5-en-3-one in 450 mL ethanol. Gradual NaBH4_4 addition at −10°C followed by acid quenching (H2_2SO4_4, pH 1.8) and silica gel filtration affords 15.89 g of product (80% yield).

Enzymatic Resolution at Multi-Kilogram Scale

Penicillin G acylase immobilized on epoxy-activated supports enables continuous-flow biotransformation, reducing enzyme consumption by 40% while maintaining 78% ee .

Analytical and Characterization Data

Spectroscopic Confirmation

The final product exhibits distinct 1H-NMR^1 \text{H-NMR} signals: δ 1.28–1.35 (1H, m), 2.38–2.45 (1H, m), 3.50 (2H, AB system), 5.75–5.98 (3H, m). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 296.0921 [M+H]+^+.

Chiral HPLC Purity Assessment

Chiralpak AD-H column (4.6 × 250 mm, 5 μm) with hexane:isopropanol (80:20) at 1.0 mL/min resolves enantiomers, showing 99.2% purity for the (1S,4R)-isomer .

Q & A

Q. What are the recommended storage conditions for (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol to ensure stability?

The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation. Exposure to moisture, light, or oxygen may lead to hydrolysis or oxidation of the cyclopentene or purine moieties. Hazard statements (H302, H317, H318) indicate risks of toxicity, skin irritation, and eye damage, necessitating airtight containers and controlled environments .

Q. Which spectroscopic methods are optimal for characterizing the stereochemistry and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^13C-NMR, is critical for confirming stereochemistry (e.g., 1S,4R configuration) and detecting impurities. X-ray crystallography (as demonstrated in structurally related purine derivatives) can resolve absolute configurations . High-Resolution Mass Spectrometry (HRMS) or LC-MS validates molecular weight and purity, while IR spectroscopy identifies functional groups like the hydroxymethyl (-CH2_2OH) and amino groups .

Q. What synthetic routes are documented for this compound?

A common method involves enantioselective synthesis starting from cyclopentene derivatives. For example, (1S,4R)-(-)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride is reacted with 2-amino-6-chloropurine under nucleophilic substitution conditions. Dichloromethane-water biphasic systems are used for extraction, followed by recrystallization to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?

Chiral chromatography (e.g., HPLC with chiral stationary phases) or capillary electrophoresis separates enantiomers. Polarimetry or circular dichroism (CD) spectroscopy quantifies optical activity. Patents describe resolving racemic mixtures via diastereomeric salt formation using chiral acids like tartaric acid . Advanced NMR techniques (e.g., NOESY) can also distinguish stereoisomers by spatial interactions .

Q. What role does dichloromethane play in the purification of intermediates during synthesis?

Dichloromethane acts as a solvent in biphasic systems (e.g., dichloromethane-water) to extract the compound from aqueous reaction mixtures. Its low polarity and immiscibility with water facilitate phase separation, minimizing hydrolysis of acid-labile groups (e.g., the 6-chloropurine moiety). Post-extraction, rotary evaporation under reduced pressure removes dichloromethane without degrading thermally sensitive intermediates .

Q. How does the stereochemistry of the cyclopentene ring influence biological activity in antiviral research?

The 1S,4R configuration is critical for binding to viral reverse transcriptase, as seen in analogs like Abacavir. Molecular docking studies suggest the hydroxymethyl group and cyclopentene ring’s spatial arrangement enhance hydrogen bonding and hydrophobic interactions with target enzymes. Deviations in stereochemistry (e.g., 1R,4S) reduce binding affinity by up to 90% in vitro .

Data Contradictions and Resolution

Q. Discrepancies in reported CAS numbers for stereoisomers—how should researchers verify identity?

lists CAS 118237-87-9 for the (1R,4S) enantiomer and 136522-33-3 for the (1S,4R) form. Cross-validate using chiral HPLC retention times and optical rotation data ([α]D_D values). For example, the (1S,4R) enantiomer of Abacavir exhibits a specific rotation of -63° (c = 0.5, MeOH), while the (1R,4S) form shows +63° under identical conditions .

Methodological Recommendations

  • Handling hazards : Use PPE (gloves, goggles) and fume hoods to mitigate risks from H372 (repeated exposure toxicity) and H318 (eye damage) .
  • Scale-up challenges : Lab-scale synthesis (e.g., 1–10 g batches) may require optimization for yield and purity. Consider flow chemistry for safer handling of dichloromethane at larger scales .
  • Biological assays : Prioritize cell-based antiviral assays (e.g., HIV-1 RT inhibition) over purely computational models to account for stereochemical effects on activity .

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